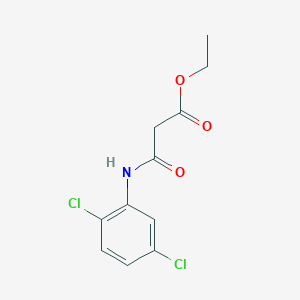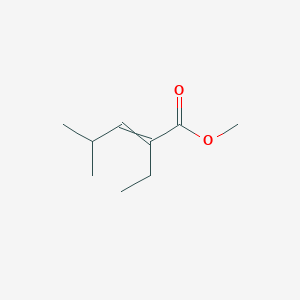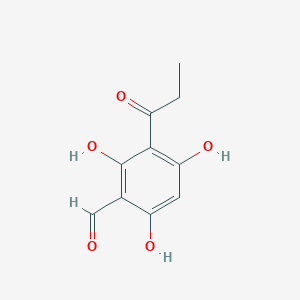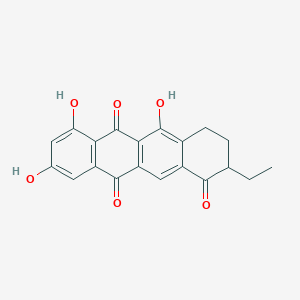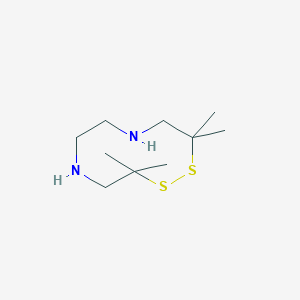
1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- is a chemical compound with a unique structure characterized by the presence of sulfur and nitrogen atoms within a diazecine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur and nitrogen-containing reagents to form the diazecine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- include other dithiadiazecine derivatives with different substituents or ring structures.
Uniqueness
The uniqueness of 1,2,5,8-Dithiadiazecine, octahydro-3,3,10,10-tetramethyl- lies in its specific ring structure and the presence of sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106007-85-6 |
|---|---|
Molecular Formula |
C10H22N2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
3,3,10,10-tetramethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C10H22N2S2/c1-9(2)7-11-5-6-12-8-10(3,4)14-13-9/h11-12H,5-8H2,1-4H3 |
InChI Key |
NAARQGMGSHABQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCNCC(SS1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


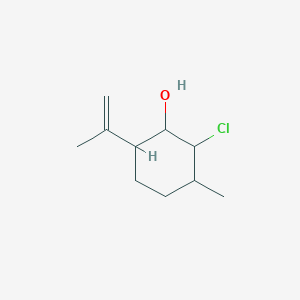
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
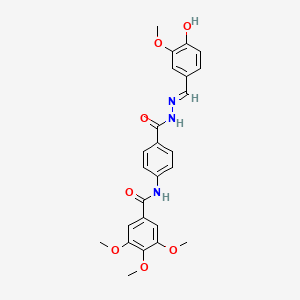

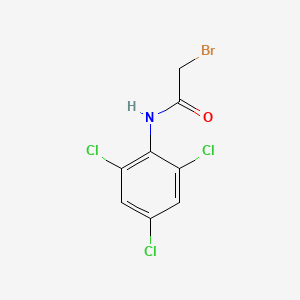
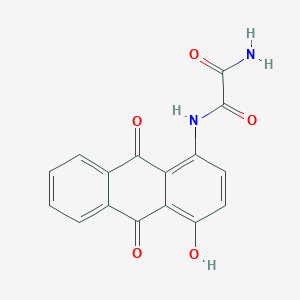

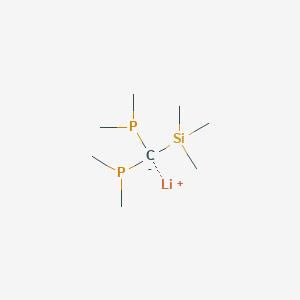
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
